molecular formula C21H20N4O4 B2413405 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034249-20-0

2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2413405
CAS No.: 2034249-20-0
M. Wt: 392.415
InChI Key: UTRMNXZSAICTDQ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-21(9-15-6-7-19-20(8-15)29-14-28-19)24-11-17(12-24)25-10-16(22-23-25)13-27-18-4-2-1-3-5-18/h1-8,10,17H,9,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRMNXZSAICTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone represents a novel chemical entity with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to a triazole and azetidine ring. The synthesis involves multiple steps that include the formation of the triazole via click chemistry methods and subsequent coupling reactions to achieve the final product.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, triazole compounds have been documented to show activity against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) below 50 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various human cancer cell lines. A study reported that related compounds showed cytotoxic effects on liver cancer (SMMC-7721), pancreatic cancer (PANC-1), and colorectal cancer (HCT116) cell lines, with IC50 values ranging from 10 to 30 μM . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Interaction with Biological Targets

The biological activity of This compound is hypothesized to be mediated through its interaction with specific biological targets:

  • GABA Receptors : Similar compounds have been shown to bind effectively to GABA receptors, suggesting that this compound may modulate neurotransmitter activity .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth. For example, docking studies have indicated potential interactions with lactate dehydrogenase A (hLDHA), a target for cancer therapy .

Case Studies and Experimental Data

StudyModelFindings
Study 1Bacterial strainsMIC < 50 μg/mL against Staphylococcus aureus and E. coli
Study 2Cancer cell linesIC50 values between 10 - 30 μM for liver and pancreatic cancers
Study 3In silico analysisDocking studies suggest strong binding affinity for hLDHA

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of the triazole ring exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth effectively. For instance, a study published in Current Issues in Molecular Biology highlighted the synthesis of novel benzophenone fused azetidinone derivatives, which showed promising antimicrobial activity through both in vitro and in silico approaches .

Anticancer Properties
The compound has shown potential in anticancer research. Triazole derivatives are known to interact with various cancer cell lines, leading to apoptosis. A detailed investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications on the triazole ring could enhance cytotoxicity against specific cancer types.

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of key enzymes or pathways associated with disease progression. For example, triazole-containing compounds often inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Case Study: Triazole Derivatives in Drug Development
A recent patent (RU2595872C2) describes lipid vesicles incorporating triazole derivatives for targeted drug delivery systems . This approach enhances the bioavailability and therapeutic efficacy of drugs while minimizing side effects.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Benzophenone Fused Azetidinone DerivativesAntimicrobial
Triazole Derivative AAnticancer
Triazole Lipid VesiclesDrug Delivery

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Substitution on Triazole RingIncreased cytotoxicity against cancer cells
Alteration of Dioxole MoietyEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound?

  • Synthesis Steps :

  • Step 1 : Preparation of the azetidine ring substituted with 4-(phenoxymethyl)-1H-1,2,3-triazole. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically employed for triazole formation .
  • Step 2 : Coupling the azetidine moiety to the benzo[d][1,3]dioxol-5-yl ethanone core via nucleophilic substitution or amide bond formation. Solvents like DMF or ethanol are used under reflux conditions .
    • Optimization :
  • Temperature control (e.g., 60–80°C for CuAAC) and pH adjustments (neutral to slightly basic) improve yield .
  • Catalysts such as triethylamine or Pd-based systems enhance coupling efficiency .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the azetidine, triazole, and benzo[d][1,3]dioxole groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/O percentages .

Q. How is the compound’s initial biological activity screened in preclinical studies?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity).
  • Cell Viability : MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF7) to assess cytotoxicity .
    • Structural Analogs : Compare with compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which show anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

  • Case Example : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects or assay conditions.
  • Methodology :

  • Dose-Response Replication : Repeat assays with varying concentrations and incubation times.
  • Selectivity Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Structural Modifications : Introduce substituents (e.g., fluorination at the phenoxymethyl group) to enhance target specificity .

Q. What computational approaches elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., cytochrome P450). The triazole and ethanone groups often anchor to catalytic residues .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain redox stability .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How do reaction conditions influence the stability of functional groups during synthesis?

  • Thermal Stability : Decomposition occurs above 150°C; reactions are best conducted below 100°C .
  • Acid/Base Sensitivity : The azetidine ring is prone to ring-opening under strong acids (e.g., HCl). Use buffered conditions (pH 6–8) .
  • Light Sensitivity : Benzo[d][1,3]dioxole derivatives may degrade under UV light; reactions require amber glassware .

Q. What strategies improve yield in multi-step syntheses?

  • Table 1 : Optimization Parameters

StepParameterOptimal Range
Triazole FormationTemperature60–80°C
Azetidine CouplingSolventDMF/EtOH (1:1)
PurificationChromatographySilica gel, hexane:EtOAc (3:1)
  • In Situ Monitoring : TLC or HPLC tracks intermediate formation to minimize side products .

Data Contradiction Analysis

Q. Why might similar structural analogs exhibit divergent biological activities?

  • Example : A compound with a thiadiazole substituent (vs. triazole) shows higher antitumor activity due to enhanced π-π stacking with DNA .
  • Resolution :

  • SAR Studies : Systematically vary substituents (e.g., phenoxymethyl vs. methoxybenzyl) and correlate with activity .
  • Crystallography : Resolve co-crystal structures with targets (e.g., tubulin) to identify critical binding motifs .

Methodological Recommendations

Q. How to assess the compound’s thermal stability for storage and handling?

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5°C/min in N₂ atmosphere). Degradation onset >150°C indicates room-temperature stability .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) to optimize storage conditions .

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